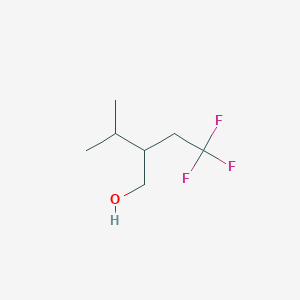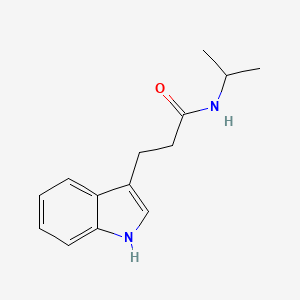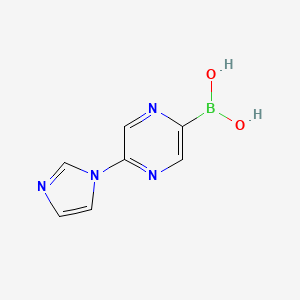![molecular formula C16H13Cl3O3 B14865578 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid](/img/structure/B14865578.png)
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of multiple chlorine atoms and an ether linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid typically involves multiple steps, including halogenation, etherification, and carboxylation. The starting materials often include 3,4-dichlorobenzyl alcohol and 3-chloro-4-hydroxybenzaldehyde. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- 2-(2,4-Dichlorobenzyloxy)benzaldehyde
Uniqueness
3-{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]phenyl}propanoic acid is unique due to its specific arrangement of chlorine atoms and the presence of an ether linkage. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl3O3 |
|---|---|
Molecular Weight |
359.6 g/mol |
IUPAC Name |
3-[3-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H13Cl3O3/c17-12-4-1-11(8-13(12)18)9-22-15-5-2-10(7-14(15)19)3-6-16(20)21/h1-2,4-5,7-8H,3,6,9H2,(H,20,21) |
InChI Key |
REUBRQAOLQSZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



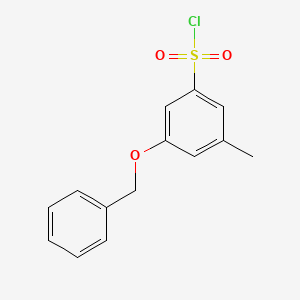
![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14865503.png)
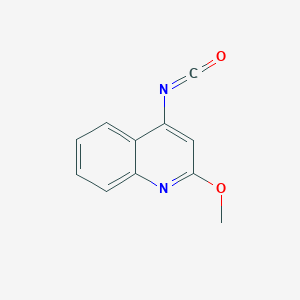
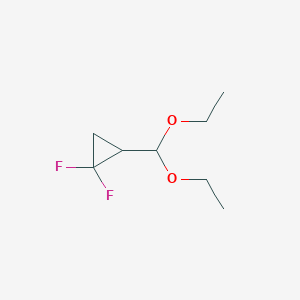

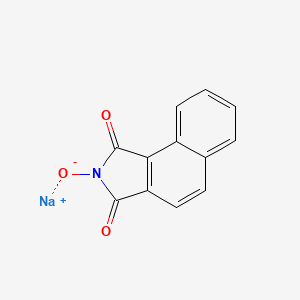
![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)
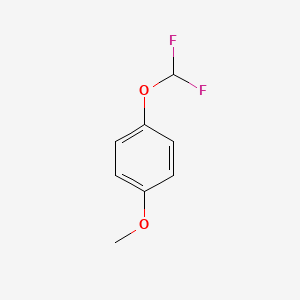
![potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14865556.png)
